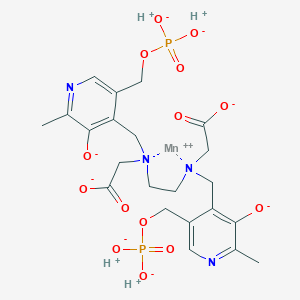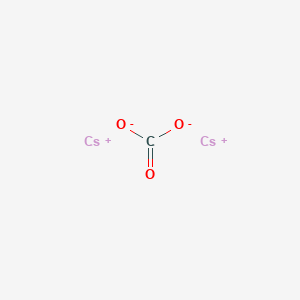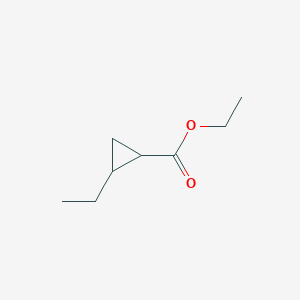![molecular formula C8H15NO B044406 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane CAS No. 123371-78-8](/img/structure/B44406.png)
1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane, also known as EMA-H, is a bicyclic compound that has gained significant attention in scientific research due to its unique structure and potential therapeutic applications. EMA-H is a member of the tropane alkaloid family and has been found to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has been the subject of extensive scientific research due to its potential therapeutic applications. 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has been found to have antinociceptive effects, meaning that it can reduce pain sensitivity. It has also been found to have antidepressant and anxiolytic effects, making it a potential candidate for the treatment of mood disorders. Additionally, 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has been found to have anticonvulsant and neuroprotective effects, suggesting that it may have applications in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has been found to bind to the dopamine transporter, preventing the reuptake of dopamine and increasing its availability in the brain. This may contribute to its antidepressant and anxiolytic effects.
Effets Biochimiques Et Physiologiques
1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has been found to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitters, 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has been found to modulate the activity of ion channels, including voltage-gated calcium channels and nicotinic acetylcholine receptors. 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has also been found to have anti-inflammatory effects and to modulate the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has several advantages for lab experiments. It is relatively stable and can be stored for extended periods of time. It is also soluble in a range of solvents, making it easy to work with. However, the low yield of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane can make it challenging to obtain sufficient quantities for experiments, and the synthesis process requires careful optimization to achieve a high yield.
Orientations Futures
There are several future directions for research on 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane. One area of interest is the development of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane and its effects on neurotransmitter systems and ion channels.
Méthodes De Synthèse
The synthesis of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane is a complex process that involves several steps. The first step involves the synthesis of the intermediate compound, 1-methyl-3-oxo-7-azabicyclo[4.1.0]heptane, which is then reacted with ethylmagnesium bromide to produce 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane. The yield of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane is typically low, and the process requires careful optimization to achieve a high yield.
Propriétés
Numéro CAS |
123371-78-8 |
|---|---|
Nom du produit |
1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane |
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
1-ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H15NO/c1-3-8-6-9(2)5-4-7(8)10-8/h7H,3-6H2,1-2H3 |
Clé InChI |
KZDCJZFPMBCXEG-UHFFFAOYSA-N |
SMILES |
CCC12CN(CCC1O2)C |
SMILES canonique |
CCC12CN(CCC1O2)C |
Synonymes |
7-Oxa-3-azabicyclo[4.1.0]heptane, 1-ethyl-3-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



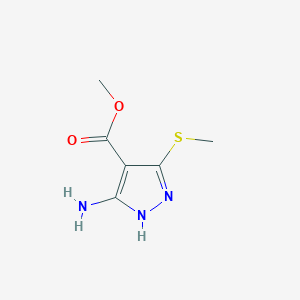
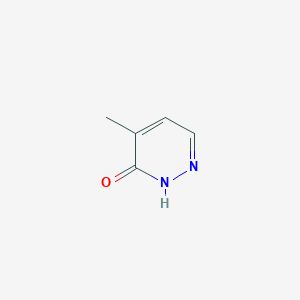
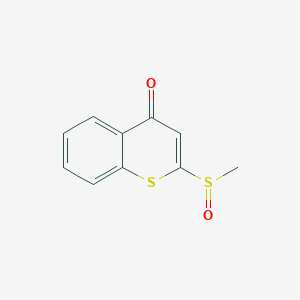

![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)
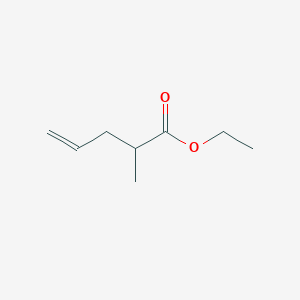
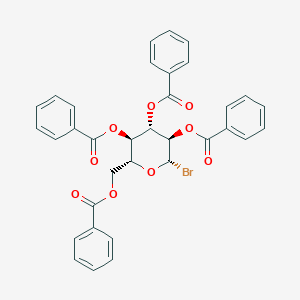
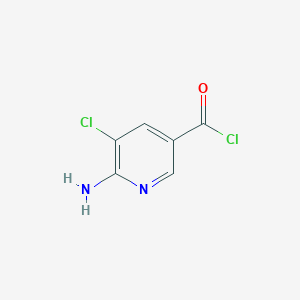
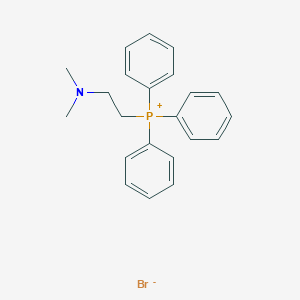
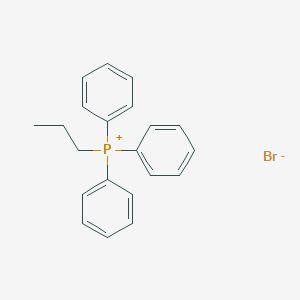
![N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine](/img/structure/B44348.png)
